molecular formula C16H18F6N2O4 B2992451 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid CAS No. 1208074-95-6

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid

Cat. No.: B2992451
CAS No.: 1208074-95-6
M. Wt: 416.32
InChI Key: OXJXMQXNMGQRBW-UHFFFAOYSA-N
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid is a chiral, bicyclic diamine derivative of significant interest in advanced medicinal chemistry and drug discovery research. The compound features a rigid [2.2.1] bicyclic scaffold that provides a defined three-dimensional structure, making it a valuable precursor for constructing complex molecules with specific stereochemical requirements. The benzyl group offers a handle for further synthetic modifications, while the ditrifluoroacetic acid salt form enhances the compound's solubility and stability for research applications. This high-purity compound is designed for use as a key synthetic intermediate or a chiral scaffold in various research applications. Its structural characteristics are particularly valuable in the design and synthesis of potential therapeutic agents, including the development of covalent inhibitors that target critical protein-protein interactions, such as the menin-MLL interaction, a promising target in acute leukemia . Researchers utilize this building block to explore new chemical space and develop molecules with improved binding affinity and oral bioavailability. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2C2HF3O2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;2*3-2(4,5)1(6)7/h1-5,11-13H,6-9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJXMQXNMGQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by the presence of two nitrogen atoms within the bicyclic framework, which contributes to its biological activity. The molecular formula is C12H16N22HBrC_{12}H_{16}N_2\cdot 2HBr, with a molecular weight of approximately 350.10 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂·2HBr
Molecular Weight350.10 g/mol
Physical StateSolid
Purity>98% (HPLC)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

Pharmacological Effects

  • Antagonism of Nicotinic Acetylcholine Receptors :
    • The compound has been identified as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases .
    • Research indicates that this activity may contribute to its potential use in treating conditions such as Alzheimer's disease.
  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 :
    • Studies have shown that derivatives of this compound exhibit inhibitory effects on 11β-HSD1, an enzyme involved in cortisol metabolism, suggesting potential applications in metabolic disorders like obesity and diabetes .
  • Anticancer Activity :
    • Preliminary investigations have indicated that related compounds may act as inhibitors of B-Raf kinases, which are often mutated in various cancers. This suggests that (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives could have anticancer properties .

The mechanisms through which (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane exerts its biological effects are still under investigation but are believed to involve modulation of receptor activity and enzyme inhibition.

Case Studies

  • Study on Nicotinic Receptor Modulation :
    • A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of various diazabicyclo compounds on nAChR modulation and found that certain modifications significantly enhanced receptor affinity and selectivity .
  • Metabolic Impact Assessment :
    • In vivo studies assessed the impact of 11β-HSD1 inhibitors derived from this compound on glucose metabolism in diabetic models, demonstrating improved insulin sensitivity and reduced hyperglycemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid” can be contextualized against related derivatives. Below is a comparative analysis based on substituents, counterions, and applications:

Structural and Physical Properties

Compound Name Substituent Counterion Molecular Weight (g/mol) Key Physical Properties
This compound Benzyl Trifluoroacetate (×2) ~394 (estimated) High solubility in polar solvents
(1S,4S)-2-Cyclopropylmethyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid Cyclopropylmethyl Trifluoroacetate (×2) 380.28 Lower lipophilicity vs. benzyl
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl Hydrobromide (×1) - Crystalline solid; potential CNS ligand
(1S,4S)-2-(2,4-Difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane 2,4-Difluorophenyl Tosyl (×1) - α7 neuronal nicotinic receptor ligand

Catalytic Performance in Asymmetric Reactions

  • Benzyl Derivative (Target Compound) :

    • In the Biginelli reaction, yields up to 94% and 46% ee were achieved with a phenylethyl-substituted analog, but the benzyl variant typically shows 18–37% ee under similar conditions .
    • Microwave irradiation reduced reaction time but lowered ee to 27% , highlighting sensitivity to steric effects .
  • 2,4-Difluorophenyl Tosyl Derivative :

    • Demonstrated high selectivity for α7 neuronal receptors, suggesting utility in medicinal chemistry over catalysis .

Solubility and Counterion Effects

  • Trifluoroacetate Salts : Enhance solubility in acetonitrile and DMF, critical for homogeneous catalysis .
  • Hydrobromide Salts : Less polar, favoring crystalline solid formation but limiting solvent versatility .

Electronic and Steric Influence

  • Benzyl Group : Introduces π-π interactions with aromatic substrates, improving enantioselectivity in some cases .
  • Fluorinated Aryl Groups : Electron-withdrawing effects stabilize transition states but may reduce nucleophilicity .

Key Research Findings

The benzyl substituent balances steric bulk and lipophilicity , making it versatile but less selective than fluorinated analogs in catalysis .

Trifluoroacetate counterions improve reaction rates by stabilizing charged intermediates .

Structural modifications (e.g., cyclopropylmethyl) alter solubility profiles but require optimization for specific applications .

Q & A

Q. What are the common synthetic routes for preparing (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives?

The synthesis often begins with chiral precursors like trans-4-hydroxy-L-proline. A green six-step protocol involves N-Cbz protection, tosylation, and catalytic hydrogenation, achieving a 70% total yield . Microwave-assisted methods have also been explored to reduce reaction times, though with variable success in improving enantiomeric excess . Purification typically employs column chromatography with gradients of ethyl acetate/hexanes and methanol/dichloromethane .

Q. How is this compound utilized in asymmetric organocatalysis?

Derivatives of this compound serve as chiral organocatalysts in multicomponent reactions (MCRs), such as the Biginelli cyclocondensation. For example, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr (10 mol%) catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 94% yield and 46% enantiomeric excess (ee) . The reaction combines β-ketoesters, aldehydes, and urea under ambient conditions .

Q. What analytical methods confirm the stereochemistry of synthesized derivatives?

Chiral HPLC is the primary method for determining enantiomeric excess, as seen in studies achieving 18–46% ee . X-ray crystallography (e.g., Acta Crystallographica Section E reports) validates absolute configurations, particularly for sulfonamide- or fluorophenyl-substituted derivatives . Nuclear magnetic resonance (NMR) and LC-MS further characterize purity and structural integrity .

Advanced Research Questions

Q. What strategies improve enantioselectivity in reactions catalyzed by this compound?

Enantioselectivity is enhanced through:

  • Structural modifications : Introducing bulky substituents like (R)-1-phenylethyl or 3-(trifluoromethyl)phenyl groups increases steric hindrance, favoring specific transition states .
  • Solvent optimization : Polar protic solvents (e.g., methanol/isopropanol mixtures) improve catalyst solubility and substrate alignment .
  • Additives : Brønsted acids (e.g., HCl) may stabilize intermediates, as observed in α-amination reactions .

Q. How does structural modification of the diazabicycloheptane core influence catalytic activity?

  • N-Alkylation : Methylation at the N5 position (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane) reduces steric bulk, enabling faster kinetics but lower ee (27% under microwave conditions) .
  • Aromatic substituents : Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance electrophilicity at the catalytic site, improving yields in DHPM synthesis .
  • Sulfonamide derivatives : Derivatives like 5-[(4-methylphenyl)sulfonyl] exhibit rigidified conformations, critical for binding to biological targets like α7 nicotinic receptors .

Q. What mechanistic insights explain the enantioselective outcomes in Biginelli reactions?

A proposed aminocatalytic mechanism involves:

  • Enamine formation : The catalyst’s secondary amine reacts with β-ketoesters to generate a chiral enamine intermediate.
  • Electrophilic activation : The aldehyde is activated via hydrogen bonding with the catalyst’s acidic protons.
  • Stereochemical control : The bicyclic scaffold’s rigidity directs the aldehyde’s approach, favoring (S)-enantiomer formation through a defined transition state .

Q. How can reaction times be minimized without compromising yield or selectivity?

Microwave irradiation (6–7 W, 45°C) reduces reaction times from days to 8 hours, though with trade-offs in ee (27% vs. 46% under thermal conditions) . Flow chemistry or high-throughput screening could further optimize conditions while maintaining stereoselectivity.

Methodological Considerations

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : Flash chromatography (toluene/diethyl ether gradients) effectively separates diastereomers in N-alkylated derivatives .
  • Salt removal : Cold-water precipitation isolates DHPMs while retaining the catalyst in the aqueous phase .
  • Volatile elimination : Vacuum distillation removes excess reagents like ethyl acetoacetate .

Q. How is computational modeling used to predict catalytic behavior?

Density functional theory (DFT) simulations model transition states to rationalize enantioselectivity trends. For example, steric maps of the bicycloheptane core correlate substituent size with observed ee values .

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